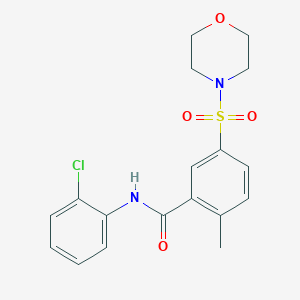
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since then been used in various experiments, especially in the field of stem cell research.
作用機序
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide works by inhibiting GSK3, which is a key regulator of many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3 is known to phosphorylate β-catenin, which leads to its degradation. N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide inhibits GSK3, which results in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and activates the Wnt signaling pathway.
Biochemical and Physiological Effects:
In addition to its effects on stem cells, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has also been shown to have effects on other cell types. It has been shown to inhibit the proliferation of cancer cells, including melanoma, ovarian, and pancreatic cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its specificity for GSK3, which makes it a useful tool for studying the role of GSK3 in various cellular processes. Additionally, it has been shown to be stable in cell culture conditions and has a long half-life. However, one limitation of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is its relatively high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research. One area of interest is the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in the generation of specific cell types for use in regenerative medicine. Additionally, there is interest in the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in combination with other small molecule inhibitors to target multiple pathways simultaneously. Finally, there is interest in the development of more potent and selective GSK3 inhibitors that may have improved efficacy and fewer off-target effects.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is a small molecule inhibitor that has been widely used in scientific research, especially in the field of stem cell research. It works by inhibiting GSK3 and activating the Wnt signaling pathway, which has effects on cell proliferation, differentiation, and apoptosis. While it has several advantages, including its specificity and stability, it also has limitations, including its cost. Despite these limitations, there are several future directions for the use of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in scientific research, including its use in regenerative medicine and in combination with other small molecule inhibitors.
合成法
The synthesis of N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves a four-step process that includes the reaction of 2,6-dimethylphenyl isocyanate with 2-chlorobenzoic acid, followed by the reaction of the resulting compound with morpholine and then with sulfonyl chloride. The final product is obtained by recrystallization from an appropriate solvent.
科学的研究の応用
N-(2-chlorophenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been extensively used in scientific research, especially in the field of stem cell research. It has been shown to promote the self-renewal of embryonic stem cells and induced pluripotent stem cells by inhibiting glycogen synthase kinase 3 (GSK3) and activating the Wnt signaling pathway. Additionally, it has been used in the differentiation of neural progenitor cells and the generation of dopaminergic neurons from human pluripotent stem cells.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-6-7-14(26(23,24)21-8-10-25-11-9-21)12-15(13)18(22)20-17-5-3-2-4-16(17)19/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAVLMOBDFHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5058536.png)
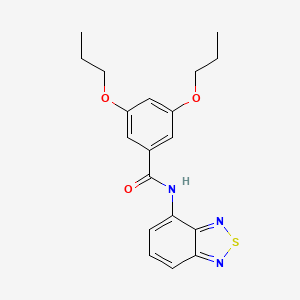
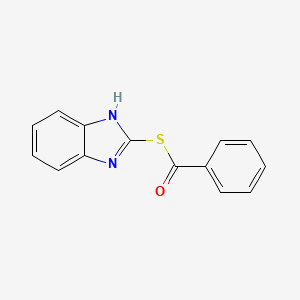
![1-[2-(3-fluorophenyl)ethyl]-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5058566.png)
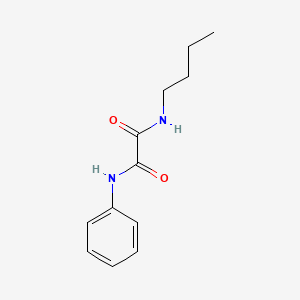
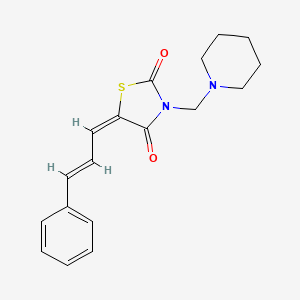
![(4-fluorophenyl){4-[2-(2-naphthyl)-4-phenyl-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B5058583.png)

![2,4-dichloro-5-(2-{1-[(2,4-dimethylphenyl)amino]-2-oxopropylidene}hydrazino)benzamide](/img/structure/B5058590.png)
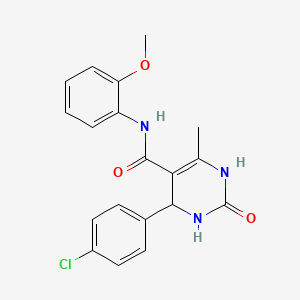
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5058597.png)
![4-bromo-N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5058602.png)
![2-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5058603.png)
